2-Tert-butyl-6-methoxyphenol

Description

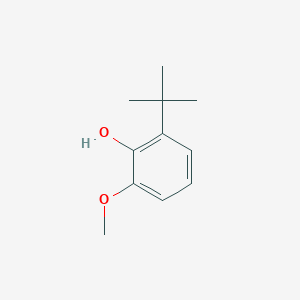

2-Tert-butyl-6-methoxyphenol (CAS: Not explicitly provided in evidence) is a phenolic derivative characterized by a tert-butyl group at the 2-position and a methoxy group at the 6-position of the aromatic ring. Its molecular structure combines steric hindrance from the bulky tert-butyl substituent with the electron-donating methoxy group. Phenolic compounds with such substituents are often studied for their antioxidant properties, as the hydroxyl group can act as a radical scavenger.

Properties

CAS No. |

57373-95-2 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-tert-butyl-6-methoxyphenol |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)8-6-5-7-9(13-4)10(8)12/h5-7,12H,1-4H3 |

InChI Key |

BVCOHOSEBKQIQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-methoxyphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where phenol and isobutylene are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-6-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding hydroquinones.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

2-Tert-butyl-6-methoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in preventing lipid peroxidation in biological membranes.

Industry: Employed as a stabilizer in food products, cosmetics, and pharmaceuticals to extend shelf life

Mechanism of Action

The primary mechanism by which 2-Tert-butyl-6-methoxyphenol exerts its effects is through its antioxidant properties. The compound stabilizes free radicals by donating a hydrogen atom, thereby preventing further free radical reactions. This action helps in protecting cells and materials from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Structural Comparison with 4-sec-Butyl-2,6-di-tert-butylphenol ()

| Property | 2-Tert-butyl-6-methoxyphenol | 4-sec-Butyl-2,6-di-tert-butylphenol |

|---|---|---|

| Substituents | tert-butyl (2), methoxy (6) | tert-butyl (2,6), sec-butyl (4) |

| Steric Hindrance | Moderate (single tert-butyl, smaller methoxy) | High (two tert-butyl groups, sec-butyl) |

| Electron Effects | Methoxy donates electrons via resonance | Alkyl groups donate electrons via induction |

| Potential Reactivity | Higher acidity due to methoxy stabilization | Lower acidity due to steric shielding |

Key Findings :

- However, the sec-butyl and dual tert-butyl groups in 4-sec-Butyl-2,6-di-tert-butylphenol provide greater steric protection to the hydroxyl group, which may improve stability against oxidation .

- The tert-butyl group at position 2 in both compounds contributes to steric hindrance, but the absence of a second tert-butyl in the target compound reduces molecular bulk, possibly enhancing solubility in polar solvents.

Comparison with Other Phenolic Derivatives ()

lists compounds such as 69991-72-6 (a methoxy-phenol derivative) and 24165-06-8 (a dibrominated cycloalkene).

- Methoxy-phenol derivatives (e.g., 69991-72-6): Similar to this compound, methoxy groups enhance solubility in organic solvents but may reduce thermal stability compared to fully alkylated phenols.

- Halogenated compounds (e.g., 110999-45-6): Brominated derivatives exhibit distinct reactivity, often used in flame retardants rather than antioxidants, highlighting the functional versatility of phenolic frameworks .

Biological Activity

2-Tert-butyl-6-methoxyphenol, also known as a phenolic compound, is recognized for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects, supported by relevant research findings and data.

This compound is a synthetic phenolic compound with the molecular formula C12H16O2. It is structurally related to other phenolic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). Its chemical structure contributes to its biological activity, particularly its ability to scavenge free radicals and modulate inflammatory responses.

Antioxidant Activity

Mechanism of Action:

The antioxidant properties of this compound arise from its ability to donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Research Findings:

Studies have demonstrated that this compound exhibits significant antioxidant activity comparable to that of BHA and BHT. For instance, a study indicated that combinations of phenolic antioxidants enhance their effectiveness through synergistic interactions, leading to improved radical scavenging capabilities .

Anti-inflammatory Activity

Inhibition of Inflammatory Mediators:

Research has shown that this compound can inhibit the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNFα) in activated immune cells. This inhibition is particularly relevant in conditions characterized by chronic inflammation.

Case Study:

In an experiment using RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS), the compound demonstrated a dose-dependent reduction in the expression of Cox-2 and TNFα. The combination of this compound with other antioxidants showed enhanced anti-inflammatory effects, suggesting its potential use in therapeutic formulations aimed at reducing inflammation .

Potential Therapeutic Applications

Given its biological activities, this compound has been explored for various therapeutic applications:

-

Cancer Prevention:

- Its antioxidant properties may help prevent oxidative DNA damage, which is a precursor to cancer development.

-

Cardiovascular Health:

- By reducing oxidative stress and inflammation, it may contribute to cardiovascular protection.

-

Neuroprotection:

- The compound's ability to mitigate oxidative stress suggests potential benefits in neurodegenerative diseases such as Alzheimer's.

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Some studies indicate that high concentrations may lead to cytotoxic effects in certain cell lines. Therefore, understanding the dose-response relationship is critical for its safe application in food and pharmaceutical products .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.